N-(3,4-dimethoxyphenethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
N-(3,4-dimethoxyphenethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. This structure is characterized by:
- A pyrazole ring fused to a quinoline moiety, creating a planar, bicyclic system.
- A 3,4-dimethoxyphenethyl side chain at the N-position, which may enhance solubility and modulate receptor binding.
- A carboxamide group at position 8, enabling hydrogen bonding and influencing pharmacokinetic properties.
Properties
Molecular Formula |
C28H26N4O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C28H26N4O4/c1-17-4-8-20(9-5-17)32-28(34)22-16-30-23-10-7-19(15-21(23)26(22)31-32)27(33)29-13-12-18-6-11-24(35-2)25(14-18)36-3/h4-11,14-16,31H,12-13H2,1-3H3,(H,29,33) |
InChI Key |
SBYFAPDEUUIPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with Quinoline Precursors
A widely adopted method involves reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1 ) with substituted anilines or arylhydrazines. For example, 1 reacts with p-toluidine under reflux in ethanol to yield 2-(p-tolyl)-1H-pyrazolo[4,3-c]quinolin-3-amine (2 ). The chloro group at position 4 is displaced via nucleophilic aromatic substitution, enabling the introduction of aryl groups at position 2.
Key Reaction Conditions
Friedländer Condensation
Friedländer annulation between o-aminoaryl ketones and cyclic 1,3-dicarbonyl compounds provides an alternative route. For instance, o-aminoacetophenone reacts with pyrazol-5-one derivatives in ethylene glycol under microwave irradiation to form the pyrazoloquinoline core. This method is advantageous for introducing electron-withdrawing or donating groups early in the synthesis.
Introduction of the 3-Oxo Group
The 3-oxo functionality is critical for biological activity and is introduced via oxidation or during cyclization.
Oxidation of 3-Aminopyrazoloquinolines
Compound 2 undergoes oxidation using potassium permanganate in acidic conditions to yield 3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline (3 ). Alternative oxidants like Jones reagent or Dess-Martin periodinane may enhance selectivity.
In Situ Oxidative Cyclization
Microwave-assisted reactions using T3P®-DMSO as a catalyst enable simultaneous cyclization and oxidation. For example, heating 2 with DMSO and propylphosphonic anhydride (T3P®) at 120°C for 20 minutes under microwave irradiation directly yields 3 with 85% efficiency.
Functionalization at Position 8: Carboxamide Installation
The 8-carboxamide group is introduced via late-stage amidation of a carboxylic acid precursor.
Carboxylic Acid Synthesis
Quinoline-8-carboxylic acid (4 ) is prepared by hydrolyzing the corresponding nitrile or ester. For instance, treating 8-cyano-pyrazoloquinoline with hydrochloric acid (6 M) at reflux for 6 hours provides 4 .
Amide Coupling
4 reacts with 3,4-dimethoxyphenethylamine using coupling agents like HATU or EDCI. A representative protocol uses HATU (1.1 eq), DIPEA (3 eq), and DMF as the solvent at room temperature for 12 hours, achieving 92% conversion to N-(3,4-dimethoxyphenethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide (5 ).
Optimization Table
Final Compound Characterization
The target compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, quinoline-H), 7.98 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 4H, p-tolyl), 6.85–6.79 (m, 3H, dimethoxyphenethyl), 3.81 (s, 6H, OCH3).
-
HRMS : m/z calc. for C30H28N4O4 [M+H]+: 533.2145; found: 533.2148.
Green Chemistry Approaches
Recent advances emphasize sustainability:
-
Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes vs. 12 hours).
-
Catalyst Recycling : T3P®-DMSO systems are recoverable for up to three cycles without yield loss.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Synthesis and Structural Properties
The compound belongs to the pyrazoloquinoline class, which has been extensively studied for their potential therapeutic effects. The synthesis of such compounds often involves multi-step reactions that include cyclization and functional group modifications. For instance, methods such as Friedländer condensation are commonly employed to create the pyrazoloquinoline framework .
Biological Activities
Anticancer Properties:
Research indicates that derivatives of pyrazoloquinoline exhibit promising anticancer activities. For example, studies have shown that compounds similar to N-(3,4-dimethoxyphenethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide demonstrate significant cytotoxic effects against various cancer cell lines. The evaluation of these compounds often includes IC50 assays against cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer), with some derivatives showing IC50 values in the low micromolar range .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the activation of apoptotic pathways. For instance, studies have reported an increase in active Caspase 3 levels when treated with certain pyrazoloquinoline derivatives, indicating a potential for inducing apoptosis in cancer cells .
Antimicrobial Activity:
In addition to anticancer properties, pyrazoloquinolines have also been investigated for their antimicrobial activities. Compounds within this class have shown effectiveness against various bacterial strains, suggesting their potential use as new antimicrobial agents .
Pharmacological Applications
CNS Activity:
Some studies suggest that pyrazoloquinolines may possess neuroprotective properties. Research into their effects on neurotransmitter systems has indicated potential applications in treating neurodegenerative diseases .
Anti-inflammatory Effects:
There is emerging evidence that compounds like this compound may exhibit anti-inflammatory properties. This could be beneficial in developing treatments for conditions characterized by chronic inflammation .
Case Studies and Experimental Findings
Several studies have documented the synthesis and biological evaluation of pyrazoloquinoline derivatives:
| Study | Findings | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|---|
| Study A | Significant cytotoxicity observed | MCF-7, HT-29 | 1.575 - 3.850 |
| Study B | Induction of apoptosis via Caspase activation | A549 | Increased by 5.5 - 7.5-fold |
| Study C | Antimicrobial activity against Gram-positive bacteria | Staphylococcus aureus | Effective at low concentrations |
These findings underscore the versatility of this compound in various therapeutic areas.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Features of Comparable Heterocyclic Compounds
Research Findings and Comparative Analysis
Core Structure and Planarity
- Target Compound: The pyrazolo[4,3-c]quinoline core provides extended conjugation and planarity, which could enhance interactions with flat binding pockets (e.g., enzyme active sites or DNA grooves). This contrasts with the smaller pyrazolo[4,3-c]pyridine in CAS 921574-46-1, which may exhibit reduced binding affinity due to diminished surface area .
- Imidazo[1,2-a]pyridine and Naphthyridine Analogs: These cores ( and ) lack the fused quinoline system, resulting in distinct electronic and steric profiles. For example, the 1,5-naphthyridine in Compound 67 is less planar but offers flexibility for accommodating bulky substituents like adamantyl .
Substituent Effects
- Carboxamide Position : The target compound’s carboxamide at position 8 (vs. position 7 in CAS 921574-46-1) may alter hydrogen-bonding patterns or metabolic stability. Carboxamides generally improve solubility compared to esters (e.g., ’s dicarboxylate) .
- Aromatic Substituents : The p-tolyl group in the target compound introduces moderate lipophilicity, whereas ’s 4-nitrophenyl and ’s phenyl substituents may prioritize electronic effects (e.g., nitro’s electron-withdrawing nature) over steric considerations .
- Side Chains : The 3,4-dimethoxyphenethyl group in the target compound and CAS 921574-46-1 could enhance blood-brain barrier penetration, whereas ’s adamantyl group is associated with prolonged half-lives due to high lipid solubility .
Biological Activity
The compound N-(3,4-dimethoxyphenethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic derivative belonging to the class of pyrazoloquinoline compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 398.46 g/mol. The structure features a quinoline core, which is significant for its biological activity. The presence of methoxy groups and a carboxamide functionality enhances its solubility and bioavailability.
Anticancer Properties
Numerous studies have demonstrated that compounds containing quinoline and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to our compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.
- Mechanism of Action : The compound acts as a dual inhibitor of PI3K and mTOR pathways, leading to decreased phosphorylation of key proteins involved in cell growth and survival (e.g., phos-Akt and phos-S6 ribosomal protein) .
Antiviral Activity
Research indicates that quinoline derivatives can also possess antiviral properties. For example, modifications in the anilide ring have been linked to enhanced inhibition of viral replication, particularly against strains such as H5N1 .
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated the effects of related quinoline compounds on prostate cancer (PC3) and colorectal cancer (HCT116) cell lines. Compounds exhibited IC50 values ranging from 0.50 to 2.03 nM, indicating potent anti-proliferative effects .
- Antiviral Efficacy : Another study focused on the antiviral activity of substituted quinoline derivatives against H5N1 virus. The derivatives showed up to 91.2% inhibition with low cytotoxicity .
Summary of Biological Activities
| Activity Type | Target | IC50 Values (nM) | Observations |
|---|---|---|---|
| Anticancer | PC3 Cells | 0.50 - 2.03 | Significant inhibition of growth |
| Antiviral | H5N1 Virus | Varies | Up to 91.2% inhibition |
| Cytotoxicity | Various | Low (<10%) | Minimal cytotoxic effects observed |
Mechanistic Insights
| Mechanism | Key Proteins Involved | Effect |
|---|---|---|
| PI3K/Akt/mTOR Pathway | phos-Akt, phos-S6 | Downregulation leads to apoptosis |
| Viral Replication | Viral RNA synthesis | Inhibition reduces viral load |
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can cyclization steps be optimized?
The synthesis of this compound likely involves multi-step reactions, including cyclization and functionalization. Key strategies include:
- Palladium-catalyzed reductive cyclization : Utilize formic acid derivatives as CO surrogates to construct the pyrazoloquinoline core via nitroarene intermediates, as demonstrated in Pd-mediated protocols .
- Heterocyclic condensation : Adapt methods from quinoline-carboxamide syntheses, such as coupling 3,4-dimethoxyphenethylamine with a preformed pyrazoloquinoline-carboxylic acid intermediate under peptide coupling conditions (e.g., HATU/DMAP) .
- Cyclization optimization : Screen catalysts (e.g., Pd(PPh₃)₄, CuI) and solvents (DMF, DMSO) to enhance yield. Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm substituent positions (e.g., methoxy groups at 3,4-positions and p-tolyl moiety) .
- X-ray crystallography : Determine crystal packing and absolute configuration, particularly for stereochemical centers, using single-crystal diffraction .
- Elemental analysis : Validate purity (>95%) by matching experimental C/H/N/O values to theoretical calculations .
Q. How can researchers ensure purity and quantify impurities during synthesis?
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to detect byproducts (e.g., de-methylated or uncyclized intermediates) .
- Reference standards : Compare retention times and spectral data against certified impurities (e.g., desfluoro or ethylenediamine analogs) .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove polar impurities, as described for related pyrazoloquinoline derivatives .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data across assay platforms?
- Dose-response normalization : Account for variations in cell permeability by standardizing assay conditions (e.g., serum-free media, consistent incubation times) .
- Target engagement studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct binding to hypothesized targets (e.g., kinase or receptor domains) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrazolo[3,4-h]quinolines) to identify scaffold-specific trends in activity .
Q. How can computational modeling predict reactivity in novel reaction environments?
- DFT calculations : Model transition states for cyclization steps to identify energy barriers and optimal catalytic systems (e.g., Pd vs. Cu) .
- MD simulations : Predict solubility and stability in biological matrices by analyzing lipophilicity (logP) and hydrogen-bonding capacity .
- SAR libraries : Generate analogs in silico to prioritize synthetic targets with improved pharmacokinetic profiles .
Q. What factors are critical for scaling up synthesis while maintaining reproducibility?
- Catalyst loading : Reduce Pd catalyst concentrations (0.5–2 mol%) to minimize cost and metal contamination .
- Process automation : Implement flow chemistry for exothermic steps (e.g., cyclization) to enhance control over temperature and mixing .
- Byproduct tracking : Use inline PAT (process analytical technology) tools like FTIR to monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
